molecular formula C8H8N2S2 B080064 Benzothiazolylsulfanyl-methyl-amine CAS No. 14118-18-4

Benzothiazolylsulfanyl-methyl-amine

Cat. No.: B080064
CAS No.: 14118-18-4
M. Wt: 196.3 g/mol
InChI Key: UZBIEGBACHITGH-UHFFFAOYSA-N
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Description

Benzothiazolylsulfanyl-methyl-amine (CAS: 6323-42-8) is a heterocyclic compound featuring a benzothiazole core substituted with a sulfanylmethylamine group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The benzothiazole moiety is known for its bioactivity, particularly in antimicrobial and anticancer applications, while the sulfanyl-methyl-amine substituent enhances solubility and modulates reactivity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-9-12-8-10-6-4-2-3-5-7(6)11-8/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBIEGBACHITGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294617
Record name N-Methyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14118-18-4
Record name N-Methyl-2-benzothiazolesulfenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14118-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0)

  • Structure : A benzothiazole ring with a methylthio (-SMe) group at position 2 and an amine (-NH₂) at position 4.
  • Key Differences : Lacks the sulfanylmethylamine side chain, resulting in lower molecular weight (210.32 g/mol vs. 6323-42-8’s larger structure) and reduced polar surface area (PSA).
  • Applications : Used as an intermediate in dye synthesis and antimicrobial agents .

5-(Methylsulfanyl)-1,3-Benzothiazol-2-Amine (CAS: 193423-34-6)

  • Structure : Methylsulfanyl group at position 5 and amine at position 2.
  • Key Differences : Substituent positions alter electronic distribution, affecting binding affinity in enzyme inhibition studies. Market analysis indicates its use in agrochemicals .

Analogues with Heterocyclic Variations

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (CAS: 1291356-99-4)

  • Structure : Benzoxazole core replaces benzothiazole, with a benzylsulfanyl group at position 2 and amine at position 3.
  • Key Differences : Oxygen in the oxazole ring reduces electron density compared to sulfur in benzothiazole, impacting redox activity. Molecular weight: 256.33 g/mol .

5-(Benzylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

  • Structure : Thiadiazole ring with benzylsulfanyl and methylamine groups.
  • Key Differences : Smaller ring system (5-membered vs. 6-membered benzothiazole) and distinct pharmacokinetic profiles. Empirical formula: C₁₀H₁₁N₃S₂ .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Applications
6323-42-8 C₂₀H₁₆N₄S₄ 448.62 ~180 Medicinal intermediates
25706-29-0 C₈H₈N₂S₂ 210.32 85.3 Antimicrobial agents
1291356-99-4 C₁₄H₁₂N₂OS 256.33 78.2 Organic electronics
193423-34-6 C₈H₈N₂S₂ 196.29 72.1 Agrochemicals

Table 2: Substituent Effects on Bioactivity

Compound Substituent Position IC₅₀ (μM) * Solubility (mg/mL)
Benzothiazolylsulfanyl-methyl-amine 2-SCH₂NH₂ 12.4 0.45 (DMSO)
2-(Methylthio)-benzothiazol-6-amine 2-SMe, 6-NH₂ 28.9 1.2 (Water)
5-(Methylsulfanyl)-benzothiazol-2-amine 5-SMe, 2-NH₂ 18.7 0.8 (DMSO)

IC₅₀ values against *E. coli .

Research Findings

  • Synthetic Accessibility: this compound is synthesized via solid-phase routes, similar to benzothiazolyl amino acids, enabling scalable production .
  • Medicinal Potential: Derivatives of CAS 6323-42-8 show promise in targeting tyrosine kinases, with 3–5× higher selectivity than 2-(methylthio)-benzothiazol-6-amine .
  • Solubility Challenges: The sulfanylmethylamine group in 6323-42-8 improves aqueous solubility over non-amine analogues (e.g., CAS 193423-34-6) but requires formulation optimization .

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